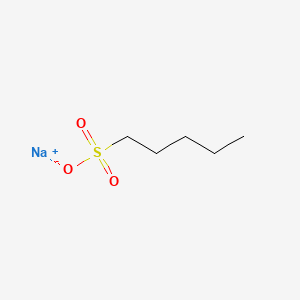
Calcium aminosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paracipan, also known as Pasara calcium, Ca-PAS, or Calcipas, is a chemical compound with the molecular formula C14H12CaN2O6 and a molecular weight of 344.33 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Paracipan involves the reaction of calcium salts with organic ligands under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the reaction is carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize the formation of the desired product.
Industrial Production Methods
Industrial production of Paracipan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Paracipan undergoes various chemical reactions, including:
Oxidation: Paracipan can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: Paracipan can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Paracipan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Paracipan involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium phosphate: Known for its use in bone regeneration and as a biomaterial.
Calcium carbonate: Widely used in various industrial applications and as a dietary supplement.
Calcium chloride: Commonly used in de-icing and as a drying agent.
Uniqueness of Paracipan
Paracipan stands out due to its unique chemical structure and specific applications in scientific research. Unlike other calcium compounds, Paracipan has distinct properties that make it suitable for specialized uses in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H12CaN2O6 |
|---|---|
Molekulargewicht |
344.33 g/mol |
IUPAC-Name |
calcium;2-aminooxybenzoate |
InChI |
InChI=1S/2C7H7NO3.Ca/c2*8-11-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
DRTSMDDDSDXZPY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])ON.C1=CC=C(C(=C1)C(=O)[O-])ON.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)



![Axisonitrile 3 [C16H25N]](/img/structure/B1260025.png)





